molecular formula C9H9F3O2 B3143273 2-[(3-Trifluoromethylphenyl)oxy]ethanol CAS No. 52073-64-0

2-[(3-Trifluoromethylphenyl)oxy]ethanol

Cat. No. B3143273
CAS RN: 52073-64-0
M. Wt: 206.16 g/mol
InChI Key: XZFROFAISZKBSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-[(3-Trifluoromethylphenyl)oxy]ethanol” were not found, it’s worth noting that trifluoromethyl ketones (TFMKs) are valuable synthetic targets used in the construction of fluorinated pharmacons . A detailed discussion of the methods available for their synthesis is provided in the referenced article .

Scientific Research Applications

  • Radiopharmaceutical Applications : A study by Green and Huffman (1988) investigated the molecular structure of tris(8-quinolinolato) indium(III), also known as indium oxine, which is approved for radiolabeling blood products. They discovered an asymmetric N3O3 metal coordination sphere with a hydrogen-bonded ethanol molecule, suggesting its role in solvation in protic solvents (Green & Huffman, 1988).

  • Electrooxidation and Energy Conversion : Zhou et al. (2010) explored the electrooxidation of ethanol on palladium electrodes in alkaline media. Their study, which used in situ Fourier transform infrared (FTIR) spectroscopy, revealed insights into the conversion process of ethanol to acetate and CO2, contributing to our understanding of energy conversion mechanisms (Zhou et al., 2010).

  • Catalysis and Organic Synthesis : A study on the synthesis of (S)-1-(3-Trifluoromethylphenyl)ethanol via ruthenium-catalyzed asymmetric transfer hydrogenation was conducted by Miyagi et al. (2000). This research is significant for its implications in organic synthesis and agrochemical production (Miyagi et al., 2000).

  • Material Science and Nanotechnology : Cheng et al. (2014) investigated the use of ethanol in the solvothermal synthesis of Co3O4 nanostructures. Their research demonstrated the influence of ethanol in improving the catalytic performance of these nanostructures, which is important for applications in electroreduction and fuel cells (Cheng et al., 2014).

  • Environmental Science and Pollution Control : Lamaita et al. (2005) focused on the use of manganese oxides as catalysts for the reduction of volatile organic compounds (VOCs), using ethanol as a model compound. This research contributes to our understanding of air pollution control and environmental remediation techniques (Lamaita et al., 2005).

  • Biochemical Studies : Khanna et al. (1970) investigated the metabolism of ethanol by rat liver microsomal enzymes. Their findings contribute to the broader understanding of alcohol metabolism in biological systems (Khanna, Kalant, & Lin, 1970).

properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6,13H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFROFAISZKBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Trifluoromethylphenyl)oxy]ethanol

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Example 114, Step 1 starting from 3-trifluoromethylphenol (3.89 g, 24 mmol) and ethylene carbonate (1.76 g, 20 mmol) with the exception that no DMF was used. Oil; yield 64%. MS m/z 206 (M)+.
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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